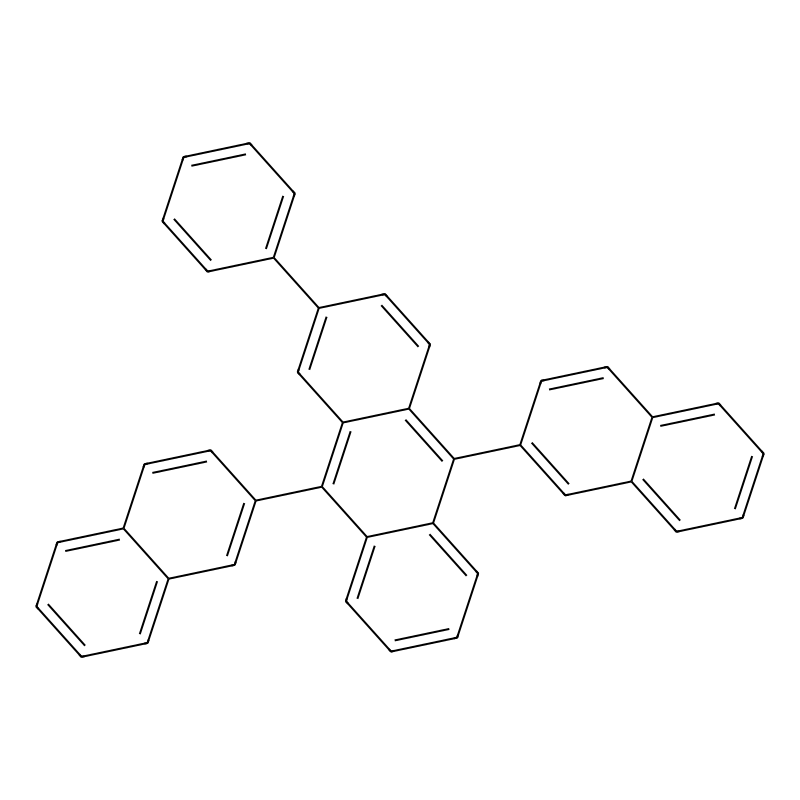

9,10-Di(naphthalen-2-yl)-2-phenylanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, its structure suggests potential applications in areas like organic electronics and materials science due to the presence of condensed aromatic hydrocarbons (PAHs) like naphthalene and anthracene. Condensed aromatic hydrocarbons are known for their ability to transport charge carriers, which is a fundamental property in organic electronics applications [].

Here are some general research areas where 9,10-Di-2-Naphtyl-2-phenylanthracene might be relevant:

- Organic Light-Emitting Diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. PAHs are commonly used in OLED research due to their ability to emit light of different colors [].

- Organic Solar Cells: Organic solar cells are devices that convert sunlight into electricity. Similar to OLEDs, they rely on organic materials for light absorption and charge transport. PAHs can play a role in both processes [].

- Organic Semiconductors: Organic semiconductors are materials that exhibit semiconducting behavior, meaning their conductivity can be controlled by applying an electric field. PAHs are being explored as potential organic semiconductors for various applications [].

9,10-Di(naphthalen-2-yl)-2-phenylanthracene is an organic compound characterized by its complex structure, which includes two naphthalene groups and one phenyl group attached to an anthracene core. This compound is notable for its strong fluorescence properties, making it particularly useful in various applications within the fields of chemistry and biology. Its molecular formula is with a molar mass of approximately 506.63 g/mol. The compound typically appears as a solid that can range in color from white to orange to green, depending on its purity and form .

The mechanism of action for 9,10-Di(naphthalen-2-yl)-2-phenylanthracene is not well-understood. Research suggests it may possess interesting properties for organic optoelectronic devices, potentially due to its extended conjugation and planarity, which could influence its ability to absorb and emit light []. However, further investigation is needed to elucidate its specific role in such applications.

- Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used.

- Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.

- Substitution: Halogenation and nitration reactions are common, utilizing reagents such as bromine and nitric acid .

Common Reagents and Conditions

The reactions involving this compound often require specific conditions to optimize yield and selectivity. For example:

- Oxidation: Conducted under acidic or neutral conditions to avoid side reactions.

- Reduction: Typically performed in anhydrous solvents to prevent hydrolysis.

- Substitution: Usually requires elevated temperatures or the presence of catalysts to facilitate the reaction .

Research indicates that 9,10-Di(naphthalen-2-yl)-2-phenylanthracene exhibits potential biological activity, particularly in the realm of photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation suggests it could be utilized as a therapeutic agent. Additionally, the compound's fluorescence properties make it suitable for biological imaging and as a fluorescent probe in various assays .

Synthetic Routes

The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene typically involves several key reactions:

- Suzuki Coupling: This method facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.

- Wittig Reaction: Used for constructing alkenes by reacting phosphonium ylides with carbonyl compounds.

- Heck Reaction: Involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, these synthetic routes may be scaled up using continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure high yield and purity .

9,10-Di(naphthalen-2-yl)-2-phenylanthracene has diverse applications across several fields:

- Organic Light Emitting Diodes (OLEDs): It serves as a blue fluorescent emitter, contributing to high-efficiency lighting and display technologies.

- Biological Imaging: Its fluorescence properties allow it to be used effectively in imaging techniques.

- Photodynamic Therapy: Ongoing research is exploring its potential for cancer treatment through light-induced activation .

- Organic Semiconductors: The compound is also investigated for its role in photovoltaic devices .

Studies on the interactions of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene with various biological systems have shown promising results. Its fluorescence can enhance imaging contrast in biological assays, while its photodynamic properties allow for targeted therapy applications. Research continues into optimizing these interactions for improved efficacy in therapeutic settings .

Several compounds share structural similarities with 9,10-Di(naphthalen-2-yl)-2-phenylanthracene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9,10-Diphenylanthracene | Two phenyl groups attached to anthracene | Known for high thermal stability |

| 1,8-Diphenylnaphthalene | Two phenyl groups on naphthalene | Exhibits strong fluorescence |

| 9,10-Bis(phenylethynyl)anthracene | Phenylethynyl groups on anthracene | Useful in organic photovoltaics |

| 9,10-Di(naphthalen-1-yl)-anthracene | Naphthalene group at position 1 | Different emission characteristics |

Uniqueness of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene

The unique combination of two naphthalene groups positioned at the 9 and 10 positions of anthracene provides this compound with distinct optical properties that are advantageous for applications in OLEDs and photodynamic therapy. Its specific arrangement enhances its fluorescence efficiency compared to similar compounds .

Suzuki Coupling Approaches for Core Structure Assembly

The synthesis of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene represents a sophisticated challenge in modern organic chemistry, requiring the precise formation of carbon-carbon bonds between aromatic systems through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction has emerged as the predominant methodology for constructing such complex anthracene derivatives, offering exceptional versatility and reliability in forming the critical biaryl linkages [1].

The fundamental mechanism of Suzuki coupling involves three distinct catalytic steps: oxidative addition, transmetalation, and reductive elimination [1]. In the context of anthracene derivative synthesis, the reaction typically proceeds through the coupling of 9,10-di(naphthalen-2-yl)anthracene-2-boronic acid with appropriately substituted aryl halides under palladium catalysis. The oxidative addition step represents the rate-determining phase, where palladium(0) species insert into the carbon-halogen bond, forming a palladium(II) intermediate [1]. Subsequently, transmetalation occurs between the palladium complex and the organoboron compound, facilitated by base activation. Finally, reductive elimination releases the coupled product while regenerating the palladium(0) catalyst [1].

Tetrakis(triphenylphosphine)palladium(0) has demonstrated particular efficacy in synthesizing 9,10-di(naphthalen-2-yl)-2-phenylanthracene derivatives [2]. Research has established optimal reaction conditions utilizing 0.35 grams of tetrakis(triphenylphosphine)palladium catalyst in combination with potassium carbonate as the base and a toluene-ethanol solvent system [2]. Under these conditions, reactions conducted at 80°C for 8 hours typically achieve yields of 52% [2]. The choice of solvent system proves critical, as the toluene-ethanol mixture provides optimal solubility for both organic substrates and the aqueous base, facilitating efficient mass transfer during the biphasic reaction [2].

Advanced palladacycle catalysts have shown superior performance in anthracene coupling reactions, particularly the [Pd(Phbz)(mal)(PPh₃)] complex, designated as catalyst IA [3]. This palladacycle system demonstrates remarkable efficiency at reduced catalyst loadings of 0.5 mol%, achieving 80-90% yields under milder conditions of 60°C for 12 hours [3]. The enhanced performance stems from the pre-formed palladium-carbon bond in the palladacycle structure, which facilitates rapid entry into the catalytic cycle and provides enhanced stability against decomposition [3].

Temperature optimization studies reveal critical relationships between reaction conditions and product selectivity. At elevated temperatures of 120°C, rapid conversion occurs but selectivity diminishes, with increased formation of diarylated byproducts [3]. Conversely, room temperature conditions result in insufficient conversion rates [3]. The optimal temperature range of 60-80°C balances reaction rate with selectivity, minimizing unwanted side reactions while maintaining acceptable conversion rates [3].

Base selection significantly influences reaction efficiency and product quality. Potassium carbonate emerges as the preferred base due to its ability to activate boronic acids without excessive nucleophilicity that could lead to side reactions [3]. Alternative bases such as cesium carbonate provide comparable results but at increased cost [3]. The concentration of aqueous base also requires careful optimization, with 2 molar solutions providing optimal performance [2].

Nickel-catalyzed Suzuki coupling represents an emerging alternative for anthracene synthesis, offering potential cost advantages and unique reactivity profiles [4]. Nickel(cyclooctadiene)₂ catalyst systems demonstrate excellent yields even at room temperature, effectively eliminating concerns about racemization in chiral substrates [4]. The reduced metal residue in products represents a significant advantage for pharmaceutical applications, as nickel removal requires less stringent purification protocols compared to palladium [4].

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene requires sophisticated separation techniques capable of achieving pharmaceutical-grade purity while maintaining economic viability for large-scale production. The choice between recrystallization and chromatographic methods depends on the required purity level, scale of operation, and economic constraints [5] [6].

Recrystallization techniques represent the most economically viable approach for large-scale purification of anthracene derivatives. Solvent crystallization using 1,4-dioxane has demonstrated particular effectiveness for anthracene purification, achieving approximately 80% purity in a single crystallization step [6]. The process involves dissolving crude anthracene containing at least 25 weight percent anthracene in dioxane at temperatures ranging from 175°C to 350°C, followed by controlled cooling to precipitate purified crystals [6]. Multiple recrystallization cycles can achieve higher purities, with the second crystallization typically yielding anthracene of substantially greater purity [6].

The effectiveness of dioxane as a recrystallization solvent stems from its unique solvation properties and thermal stability. Unlike traditional solvents such as furfural, dioxane provides superior selectivity for anthracene over common impurities including carbazole and phenanthrene [6]. The solubility data indicates that dioxane dissolves crude anthracene efficiently at elevated temperatures while showing reduced solubility for impurities during the cooling phase [6].

Sublimation represents the highest purity purification method for anthracene derivatives, achieving purities exceeding 99% [7] [8]. This technique exploits the ability of anthracene to transition directly from solid to gas phase without passing through the liquid state [7]. The process effectively separates anthracene from non-volatile impurities, making it particularly valuable for applications requiring exceptional purity [8]. However, sublimation is limited to laboratory scale applications due to energy requirements and the need for specialized equipment [7].

Column chromatography using silica gel provides the most versatile purification approach, capable of achieving 95-98% purity for complex anthracene derivatives [2] [5]. The technique relies on differential interactions between compounds and the silica stationary phase, with polar components binding more strongly and eluting more slowly [9]. For anthracene derivatives, the typical procedure involves using silica gel with 100-200 mesh size, activated by heating to 130°C for at least 16 hours [10].

The selection of mobile phase composition critically influences separation efficiency in column chromatography. Research indicates that toluene serves as an effective eluent for many anthracene derivatives, providing good separation of target compounds from synthetic byproducts [2]. More complex separations may require gradient elution systems or mixed solvent systems to optimize resolution [5].

High-performance liquid chromatography represents the gold standard for analytical purity assessment and small-scale preparative purification [11] [12]. Reversed-phase systems using C18 columns with methanol-water mobile phases achieve excellent separation of anthracene derivatives [12]. The method enables simultaneous determination of multiple impurities with coefficients of variation typically ranging from 1.03% to 3.11% [12]. For industrial applications, HPLC serves primarily as a quality control tool rather than a production purification method due to scale limitations [11].

Advanced purification strategies increasingly focus on integrated approaches combining multiple techniques. Initial crude purification through recrystallization removes bulk impurities, followed by column chromatography for intermediate purification, and finally analytical HPLC for quality verification [2]. This staged approach optimizes both economic efficiency and final product quality [5].

Liquid-liquid interface recrystallization represents an innovative approach for creating nanostructured anthracene films while achieving purification [13]. This method enables the fabrication of anthracene nanoparticulate thin films with controlled morphology, though its application remains primarily in materials science rather than pharmaceutical purification [13].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene faces multifaceted challenges encompassing catalyst economics, process optimization, environmental sustainability, and quality assurance. These challenges require comprehensive solutions that balance technical performance with commercial viability [14] [15].

Catalyst cost represents the most significant economic challenge in industrial anthracene synthesis, as palladium-based catalysts typically account for 30-60% of total production costs [16] [17]. The current anthracene market, valued at approximately 378 million USD in 2023 and projected to grow at 4.6% annually through 2032, demands cost-effective production methods to maintain competitiveness [14]. Strategies for catalyst cost reduction include optimization of catalyst loading, development of more active catalyst systems, and implementation of efficient catalyst recovery protocols [16].

Catalyst loading optimization studies demonstrate that reducing tetrakis(triphenylphosphine)palladium(0) loading from 5.0 mol% to 0.15 mol% while switching to more active palladacycle systems maintains excellent yields while dramatically reducing catalyst costs [16]. The Pd(AmPhos)₂Cl₂ catalyst system achieves comparable performance to traditional systems at significantly reduced loadings [16]. This optimization requires careful balance of reaction kinetics, as reduced catalyst loading may extend reaction times or require elevated temperatures [16].

Palladium recovery and recycling represent critical aspects of industrial sustainability [18] [19]. Organic solvent nanofiltration has emerged as a promising technology for homogeneous catalyst recovery, enabling up to five reuse cycles while maintaining over 90% conversion rates [18]. The process involves membrane separation of catalyst from product streams, followed by reactivation and reuse [18]. Life cycle assessment studies indicate that implementing catalyst recovery reduces the overall carbon footprint of the process, particularly when combined with bio-derived solvents [18].

Alternative approaches to palladium recovery include adsorption-based methods using specialized resins or carbon materials [17]. Treatment of reaction mixtures with toluene and 20% aqueous sodium bisulfite at elevated temperatures reduces palladium content from approximately 8000 ppm to below 100 ppm [17]. This approach proves particularly valuable for pharmaceutical applications where metal residue specifications are stringent [17].

Scale-up challenges encompass heat and mass transfer limitations that become pronounced as reaction volumes increase from laboratory to industrial scale [20] [19]. The heterogeneous nature of Suzuki coupling reactions, involving organic substrates, aqueous bases, and solid catalysts, requires careful consideration of mixing and mass transfer [19]. Flow chemistry represents a promising solution, enabling better control of reaction parameters and facilitating integration with downstream processing [19].

Flow reactor systems using packed-bed configurations with immobilized palladium catalysts demonstrate enhanced reaction rates and improved yields compared to batch processes [21]. The continuous nature of flow processing enables precise temperature control and eliminates hot spots that can lead to catalyst deactivation or product degradation [19]. However, catalyst leaching remains a concern, requiring development of more robust immobilization strategies [19].

Process optimization through high-throughput experimentation enables rapid evaluation of reaction conditions and catalyst systems [19]. Modern automated screening platforms can evaluate hundreds of reaction conditions simultaneously, identifying optimal parameters for specific substrate combinations [19]. This approach proves particularly valuable for complex molecules like 9,10-Di(naphthalen-2-yl)-2-phenylanthracene, where subtle changes in conditions can significantly impact yield and selectivity [19].

Environmental considerations increasingly drive industrial process development, with emphasis on green chemistry principles and sustainable manufacturing [18]. Solvent selection represents a primary concern, as traditional organic solvents pose environmental and safety challenges [18]. Bio-derived solvents such as 2-methyltetrahydrofuran offer comparable performance with reduced environmental impact [18]. Process intensification through microreactor technology enables reduced solvent usage while maintaining or improving reaction efficiency [20].

Quality control and process consistency present ongoing challenges in industrial anthracene production [16]. The complex nature of the target molecule, with multiple aromatic rings and potential regioisomers, requires sophisticated analytical methods for quality assurance [16]. In-line monitoring using spectroscopic techniques enables real-time process control and early detection of deviations from normal operating parameters [16].

Statistical process control methods help maintain product consistency by identifying trends and variations before they impact final product quality [16]. Implementation of Six Sigma methodologies in chemical manufacturing has demonstrated significant improvements in yield consistency and reduction in batch-to-batch variation [16].

The economic analysis of industrial anthracene production indicates that successful commercialization requires careful optimization of all process parameters [15]. The existing batch processes for related compounds like anthraquinone demonstrate production capacities of 2500 tonnes per annum, suggesting similar scales are achievable for specialized anthracene derivatives [15]. However, the higher complexity and cost of 9,10-Di(naphthalen-2-yl)-2-phenylanthracene synthesis necessitates more sophisticated process development and optimization [15].